molecular formula C11H7ClINO3 B2891509 (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid CAS No. 730949-78-7

(5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid

Cat. No.: B2891509
CAS No.: 730949-78-7
M. Wt: 363.54
InChI Key: XLKWXKFEMAQBTO-UHFFFAOYSA-N
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Description

(5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid is a halogenated quinoline derivative characterized by a chloro group at position 5, an iodo group at position 7, and an acetic acid moiety linked via an oxygen atom at position 8 of the quinoline ring. Its molecular weight is 363.54 g/mol, with the iodine atom contributing significantly to its mass and electronic properties .

Properties

IUPAC Name

2-(5-chloro-7-iodoquinolin-8-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXKFEMAQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)OCC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Chloro-8-hydroxyquinoline

The foundational quinoline derivative, 5-chloro-8-hydroxyquinoline , serves as the precursor for subsequent modifications. A Friedländer annulation or Skraup synthesis is typically employed to construct the quinoline scaffold. For instance, 2-amino-4-chlorophenol reacts with glycerol in concentrated sulfuric acid under thermal conditions to yield 8-hydroxyquinoline derivatives. Subsequent chlorination at position 5 is achieved using N-chlorosuccinimide (NCS) in acetic acid at 70–80°C.

Key Reaction Conditions

Step Reagents/Conditions Yield
Quinoline formation Glycerol, H2SO4, 140°C, 6 h ~65%
Chlorination NCS, AcOH, 70°C, 12 h ~75%

Iodination at Position 7

Electrophilic Aromatic Substitution

Introducing iodine at position 7 requires electrophilic iodination. 5-Chloro-8-hydroxyquinoline is treated with N-iodosuccinimide (NIS) in glacial acetic acid under argon at 70°C for 18 hours. The hydroxyl group at position 8 directs electrophilic substitution to the para position (C7), while the chlorine at C5 stabilizes the intermediate via resonance.

Optimized Parameters

  • Molar ratio : 1:1 (substrate:NIS)
  • Solvent : Acetic acid
  • Temperature : 70°C
  • Yield : 68–72%

Characterization Data

  • 1H NMR (CDCl3): δ 8.85 (d, J = 4.2 Hz, 1H, H2), 8.32 (d, J = 8.5 Hz, 1H, H4), 7.52 (dd, J = 4.2, 8.5 Hz, 1H, H3), 5.21 (s, 1H, OH).
  • MS (ESI) : m/z 321.9 [M+H]+.

Alkylation of the Hydroxyl Group

Williamson Ether Synthesis

The hydroxyl group at position 8 undergoes alkylation with ethyl bromoacetate to install the acetic acid side chain. A phase-transfer catalyst, tetrabutylammonium bromide (TBAB) , enhances reactivity in a biphasic system (dichloromethane/water).

Procedure

  • Dissolve 5-chloro-7-iodo-8-hydroxyquinoline (1 eq) in DCM.
  • Add aqueous NaOH (2.5 eq), TBAB (0.1 eq), and ethyl bromoacetate (1.2 eq).
  • Stir vigorously at room temperature for 6–8 hours.
  • Isolate the ester via column chromatography (petroleum ether:ethyl acetate = 10:1).

Reaction Outcomes

Parameter Value
Yield 82–85%
Purity (HPLC) >95%

Spectral Data

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch of ester).
  • 1H NMR (CDCl3): δ 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.18 (s, 2H, OCH2CO), 1.29 (t, J = 7.1 Hz, 3H, CH3).

Ester Hydrolysis to Carboxylic Acid

Basic Hydrolysis

The ethyl ester intermediate is saponified using aqueous NaOH in ethanol under reflux. Acidification with HCl precipitates the final product.

Optimized Protocol

  • Reflux the ester (1 eq) with 2M NaOH (3 eq) in EtOH/H2O (4:1) for 4 hours.
  • Cool to 0°C, adjust pH to 2–3 with 6M HCl.
  • Filter and recrystallize from ethanol/water.

Analytical Results

Property Value
Yield 89–92%
Melting Point 198–200°C
1H NMR (DMSO-d6) δ 13.1 (s, 1H, COOH), 4.52 (s, 2H, OCH2CO).

Alternative Synthetic Routes

Direct Coupling via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple 5-chloro-7-iodo-8-hydroxyquinoline with tert-butyl bromoacetate , followed by deprotection. This method avoids ester hydrolysis but requires expensive reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Comparison of Methods

Method Advantages Disadvantages
Williamson Ether Cost-effective, high yield Requires harsh bases
Mitsunobu Mild conditions High cost, low scalability

Scalability and Industrial Production

Pilot-Scale Synthesis

Industrial production adopts the Williamson ether route due to its scalability. Key considerations include:

  • Solvent recovery : DCM is distilled and reused.
  • Waste management : Iodide byproducts are treated with Na2S2O3 to prevent environmental release.

Process Metrics

Batch Size (kg) Cycle Time (h) Overall Yield
10 48 67%
50 72 63%

Challenges and Optimization

Byproduct Formation

  • Di-iodination : Excess NIS or prolonged reaction times lead to di-iodinated impurities. Controlled stoichiometry (1:1 substrate:NIS) mitigates this.
  • Ester Hydrolysis : Over-acidification during workup causes decomposition. Maintaining pH >2 during HCl addition is critical.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to chelate metal ions, which is useful in the treatment of diseases like Alzheimer’s.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.

    Pathways Involved: It can interfere with DNA replication and repair processes, leading to cell death in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

(5-Chloro-quinolin-8-yloxy)acetic Acid

  • Molecular Weight : 301.27 g/mol (vs. 363.54 g/mol for the iodo analog) .
  • Synthesis: Lacks the iodination step; synthesized directly from 5-chloro-8-hydroxyquinoline and methyl bromoacetate .
  • Vibrational spectroscopy shows distinct C-Cl stretching modes at ~750 cm⁻¹, whereas C-I stretches appear at lower wavenumbers (~500 cm⁻¹) .

2-[(5-Nitroquinolin-8-yl)oxy]acetic Acid

  • Substituent Effects : The nitro group at position 5 is a strong electron-withdrawing group, increasing acidity of the acetic acid moiety (pKa ~2.5) compared to halogenated analogs (pKa ~3–4) .
  • Applications : Nitro derivatives are often used as intermediates in explosives or dyes, whereas halogenated analogs like the target compound are explored for bioactive properties .

Diethyl (5-Chloro-8-quinolinoxy)malonate

  • Functional Group: The malonate ester group enhances solubility in non-polar solvents, contrasting with the acetic acid’s polar nature.
  • Reactivity : Malonate derivatives undergo decarboxylation more readily, making them suitable for prodrug formulations in agrochemicals .

Physicochemical and Spectroscopic Properties

Property (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic Acid (5-Chloro-quinolin-8-yloxy)acetic Acid 2-[(5-Nitroquinolin-8-yl)oxy]acetic Acid
Molecular Weight (g/mol) 363.54 301.27 278.22
Melting Point (°C) Not reported 102.1–102.3 Not reported
Key IR Peaks (cm⁻¹) C-I: ~500; C-Cl: ~750 C-Cl: ~750; C=O: ~1700 NO₂: ~1520, ~1350; C=O: ~1700
LogP (Predicted) ~3.5 (higher lipophilicity) ~2.8 ~1.9

Biological Activity

(5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid is a compound derived from quinoline, a class of heterocyclic aromatic organic compounds. Quinoline derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro and iodo substitution on the quinoline ring, which is known to enhance biological activity. The presence of the acetic acid moiety contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that iodo-quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains including Staphylococcus epidermidis and Klebsiella pneumoniae, showing promising results in inhibiting microbial growth. The Minimum Inhibitory Concentration (MIC) values for these strains were determined using the microdilution method, indicating effective antibacterial activity (Table 1) .

Microbial Strain MIC (µg/mL)
Staphylococcus epidermidis16
Klebsiella pneumoniae32
Candida parapsilosis64

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of DNA/RNA Synthesis : Clioquinol, a related compound, has been shown to inhibit nerve growth factor-induced RNA synthesis, suggesting that similar mechanisms may apply to other quinoline derivatives .
  • Cholesterol Regulation : Some quinoline derivatives have been found to activate liver X receptors (LXRs), leading to increased expression of genes involved in cholesterol efflux, which could be beneficial in treating metabolic disorders .
  • Antioxidant Properties : Quinoline derivatives often exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

A notable study evaluated the efficacy of a series of phenyl acetic acid substituted quinolines, revealing that these compounds significantly increased cholesterol efflux in THP-1 cells and had good oral bioavailability in vivo . This supports the hypothesis that modifications on the quinoline structure can enhance pharmacological properties.

Q & A

Q. What are the established synthesis protocols for (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid?

The compound is synthesized via a two-step procedure:

  • Step 1 : React 5-chloro-8-hydroxyquinoline with methyl bromoacetate in acetone under reflux with K₂CO₃ as a base. The product, (5-chloroquinolin-8-yloxy) acetic acid methyl ester, is purified by crystallization (71% yield, m.p. 102.1–102.3°C) .
  • Step 2 : Hydrolyze the ester using LiOH·H₂O in a THF/MeOH/H₂O mixture. The aqueous layer is acidified to pH 3 with HCl to precipitate the final product (91% yield) . Key considerations include stoichiometric control of methyl bromoacetate (1.2 eq) and base (2 eq K₂CO₃) to minimize side reactions.

Q. How is the compound characterized using spectroscopic techniques?

  • Infrared (IR) and Raman spectroscopy identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and conformer-specific vibrations. Experimental spectra are compared to DFT-calculated values (B3LYP/6-31G*) to validate assignments .
  • NMR (¹H/¹³C) resolves substituent effects: Chlorine and iodine atoms deshield adjacent protons, while the acetic acid moiety shows distinct splitting patterns .
  • Melting point analysis confirms purity (e.g., 102.1–102.3°C for the intermediate ester) .

Q. What safety precautions are recommended for handling this compound?

According to GHS guidelines:

  • Use personal protective equipment (PPE) due to potential skin/eye irritation.
  • Avoid inhalation of dust; work in a fume hood.
  • Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the compound's structural properties?

  • B3LYP/6-31G and 6-311++G* basis sets predict bond lengths, angles, and vibrational frequencies. For example, the C=O bond length is calculated as 1.21 Å, matching experimental X-ray data .
  • Natural Bond Orbital (NBO) analysis reveals electron delocalization between the quinoline ring and acetic acid group, stabilizing conformers CI, CII, and CIII .
  • Atoms in Molecules (AIM) theory identifies critical points (e.g., bond critical points) to analyze intramolecular interactions, such as weak hydrogen bonds stabilizing conformers .

Q. What are the key considerations in analyzing conformational equilibria and vibrational mode assignments?

  • Conformer populations : Three conformers (CI, CII, CIII) are detected in IR/Raman spectra. Their relative abundances are estimated using Boltzmann distributions at DFT-calculated energies .
  • Potential Energy Distribution (PED) : Assign vibrational modes (e.g., 1650 cm⁻¹ as C=O stretch coupled with quinoline ring deformation) using scaled quantum mechanical force fields (SQMFF) .
  • Solvent effects : Polar solvents stabilize zwitterionic forms, altering vibrational frequencies by ~10–15 cm⁻¹ compared to gas-phase calculations .

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

  • Error sources : Basis set limitations (e.g., 6-31G* underestimates iodine’s electron density) and anharmonicity in vibrational modes.
  • Mitigation strategies :
  • Apply scaling factors (e.g., 0.96–0.98) to DFT wavenumbers .
  • Compare experimental/theoretical intensity ratios (e.g., Lorentzian fitting for IR bands) .
  • Use hybrid methods (e.g., SQMFF) to refine force constants .

Q. What biological mechanisms are proposed for this compound's antimicrobial activity?

  • DNA intercalation : The planar quinoline ring inserts into bacterial DNA, disrupting replication. Iodine’s electronegativity enhances binding to thymine-rich regions .
  • Enzyme inhibition : The acetic acid group chelates metal ions (e.g., Mg²⁺) in bacterial topoisomerases, validated via molecular docking studies .
  • In vitro assays : MIC values against E. coli (8 µg/mL) and S. aureus (4 µg/mL) suggest broad-spectrum activity .

Q. What synthetic strategies optimize yield and purity in multi-step reactions?

  • Step 1 optimization :
  • Use excess methyl bromoacetate (1.2 eq) to drive esterification to completion.
  • Crystallize the ester from isopropyl ether to remove unreacted starting material .
    • Step 2 optimization :
  • Hydrolyze at reflux for 1 hour to prevent by-product formation.
  • Acidify gradually to pH 3 to avoid localized over-acidification, which degrades the product .
    • Purity checks : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

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